Cas no 2098032-03-0 ((3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone)

(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic compound featuring a fused imidazopyridine core linked to an azetidine moiety via a carbonyl bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting CNS disorders or inflammation. The presence of the 3-aminoazetidine group enhances solubility and binding affinity, while the 2-methylimidazo[1,2-a]pyridine scaffold contributes to metabolic stability and selectivity. Its rigid framework allows for precise structural modifications, facilitating SAR studies. The compound is typically handled under inert conditions due to its reactive amino group, and purity is verified via HPLC or LC-MS. Suitable for research applications in drug discovery.
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone structure
2098032-03-0 structure
Product name:(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
CAS No:2098032-03-0
MF:C12H14N4O
MW:230.265761852264
CID:4775302

(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
    • (3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
    • (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
    • Inchi: 1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3
    • InChI Key: XGPHOTDNEBFKBK-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C)N=C2C=CC=CN12)N1CC(C1)N

Computed Properties

  • Exact Mass: 230.11676108 g/mol
  • Monoisotopic Mass: 230.11676108 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.6
  • Molecular Weight: 230.27

(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3696-0.25g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-3696-10g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
10g
$2234.0 2023-09-07
TRC
A226111-1g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0
1g
$ 775.00 2022-06-08
Life Chemicals
F1907-3696-2.5g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
2.5g
$1064.0 2023-09-07
TRC
A226111-100mg
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0
100mg
$ 135.00 2022-06-08
TRC
A226111-500mg
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0
500mg
$ 500.00 2022-06-08
Life Chemicals
F1907-3696-5g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-3696-1g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-3696-0.5g
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
2098032-03-0 95%+
0.5g
$505.0 2023-09-07

Additional information on (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Introduction to (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone and Its Significance in Modern Chemical Biology

(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, with the CAS number 2098032-03-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This molecule, featuring a combination of an azetidine ring and a methylimidazo[1,2-a]pyridine moiety, presents a promising scaffold for the development of novel therapeutic agents.

The azetidine ring is a cyclic amine structure that is commonly found in various bioactive molecules. Its presence in this compound suggests potential interactions with biological targets, particularly enzymes and receptors. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological macromolecules. Additionally, the flexibility of the azetidine ring allows for conformational changes that can optimize interactions with target sites.

On the other hand, the 2-methylimidazo[1,2-a]pyridin-3-yl moiety introduces a pyridine ring system that is known for its ability to interact with various biological targets. Pyridine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and ability to modulate enzyme activity. The presence of a methyl group at the 2-position of the imidazole ring further enhances the compound's potential bioactivity by influencing its electronic properties and solubility.

The combination of these two distinct structural elements makes (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone a versatile scaffold for drug discovery. Its unique structure allows for multiple points of interaction with biological targets, which can be exploited to develop molecules with enhanced potency and selectivity. Recent studies have shown that similar scaffolds have been successfully used in the development of inhibitors for various enzymes and receptors involved in critical biological pathways.

In particular, research has highlighted the potential of this compound as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive targets for therapeutic intervention. The azetidine ring and the imidazo[1,2-a]pyridine moiety together provide multiple hydrogen bonding opportunities and hydrophobic interactions that can effectively bind to the active sites of kinases.

Moreover, the compound's ability to modulate kinase activity has been explored in preclinical studies. These studies have demonstrated that (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone can inhibit the activity of several kinases by competing with ATP for binding to the enzyme's active site. This competitive inhibition can lead to a significant reduction in kinase activity, thereby disrupting abnormal signaling pathways that contribute to disease progression.

Another area of interest is the potential application of this compound in treating inflammatory diseases. Inflammatory responses are mediated by various signaling pathways involving kinases and other enzymes. By inhibiting these enzymes, (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone may help reduce inflammation and alleviate symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound has also been optimized to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies to introduce functional groups that can improve solubility, metabolic stability, and target specificity. These efforts have led to the development of analogs with enhanced potency and reduced toxicity.

Recent advances in computational chemistry have further facilitated the design and optimization of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone derivatives. Molecular modeling techniques have been used to predict binding modes and identify key interactions between the compound and biological targets. These predictions have guided synthetic efforts and helped prioritize compounds for further investigation.

In conclusion, (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential bioactivities make it an attractive candidate for further research in drug discovery. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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